Bepotastinbesilat
Übersicht
Beschreibung
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Wissenschaftliche Forschungsanwendungen
Behandlung von allergischer Rhinitis und Urtikaria
Bepotastinbesilat ist ein Antihistaminikum der zweiten Generation, das zur Behandlung von allergischer Rhinitis und Urtikaria eingesetzt wird . Es wird in allen Altersgruppen häufig eingesetzt, aber es fehlen geeignete Dosierungsempfehlungen für pädiatrische Patienten . Es wurde eine Studie durchgeführt, um ein optimales Dosierungsschema für pädiatrische Patienten auf der Grundlage von populationspharmakokinetischen (popPK) und physiologisch basierten pharmakokinetischen (PBPK) Modellen zu entwickeln .
Behandlung von allergischer Konjunktivitis
This compound ist in den USA von der Food and Drug Administration als ophthalmische Lösung zur Behandlung von allergischer Konjunktivitis zugelassen . Es wird auch in anderen Ländern eingesetzt, um die Symptome von allergischer Rhinitis, Urtikaria und chronischem Pruritus zu verbessern .
Pharmakokinetische Modellierung
Eine Studie wurde durchgeführt, um das optimale Dosierungsschema von Bepotastin für pädiatrische Patienten mit allergischer Rhinitis oder Urtikaria zu bestimmen . In der Studie wurden populationspharmakokinetische (popPK) und physiologisch basierte pharmakokinetische (PBPK) Modelle verwendet .
Synthese von Zwischenprodukten
Bepotastin wird zur Synthese von pharmazeutischen Zwischenprodukten verwendet . Eine Alkoholdehydrogenase wurde so modifiziert, dass die Ausbeute an (S)-4-Chlorphenylpyridylmethanol und ®-4-Chlorbenzhydrol erhöht wird, die wichtige pharmazeutische Zwischenprodukte für die Synthese von Bepotastin sind
Wirkmechanismus
Target of Action
Bepotastine besilate primarily targets the histamine 1 (H1) receptor . Histamine H1 receptors play a crucial role in allergic reactions, and their antagonism can help alleviate symptoms of allergies.
Mode of Action
Bepotastine besilate is a non-sedating, selective antagonist of the histamine 1 (H1) receptor . It works by blocking the H1 receptor, thereby inhibiting the action of histamine, a compound that is released during allergic reactions and causes symptoms such as itching and inflammation . Bepotastine also stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues .
Biochemical Pathways
The primary biochemical pathway affected by bepotastine besilate is the histamine pathway . By blocking the H1 receptor, bepotastine prevents histamine from exerting its effects, thereby reducing symptoms of allergies . Additionally, bepotastine besilate inhibits the migration of eosinophils, a type of white blood cell that often increases in number during allergic reactions .
Pharmacokinetics
Bepotastine besilate exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and shows negligible distribution to the brain, predicting reduced sedation effects compared to older antihistamines . The main route of elimination is urinary excretion, with 75-90% of the drug excreted unchanged .
Result of Action
The action of bepotastine besilate results in the alleviation of allergic symptoms. By blocking the H1 receptor and stabilizing mast cells, it reduces itching, inflammation, and other symptoms associated with allergic reactions . It also suppresses eosinophil migration, preventing tissue damage and worsening of allergic inflammation .
Biochemische Analyse
Biochemical Properties
Bepotastine besilate is a mast cell stabilizer and suppresses the migration of eosinophils into inflamed tissues . It does not interact with serotonin, muscarinic, benzodiazepine, and beta-adrenergic receptors .
Cellular Effects
Bepotastine besilate has been shown to inhibit the release of histamine from mast cells . This prevents tissue damage and worsening of allergic inflammation of the conjunctiva .
Molecular Mechanism
The molecular mechanism of action of bepotastine besilate involves the inhibition of the histamine 1 (H1) receptor . This prevents the release of histamine from mast cells, thereby reducing allergic reactions .
Temporal Effects in Laboratory Settings
In a study, bepotastine besilate ophthalmic formulations reduced ocular itchiness for at least 8 hours after dosing compared to placebo .
Dosage Effects in Animal Models
In animal models of allergic conjunctivitis, bepotastine besilate has been shown to be a more potent inhibitor of vascular hyperpermeability than other antihistamines .
Metabolic Pathways
Bepotastine besilate undergoes minimal metabolism via CYP enzymes . The main route of elimination is through urinary excretion, with 75%-90% of the dose excreted unchanged in the urine .
Transport and Distribution
It is known that the concentration of bepotastine after intravenous administration in rats was lower in the brain than in plasma , suggesting that it may not readily cross the blood-brain barrier.
Eigenschaften
Because of a type 1 hypersensitivity reaction cascade that is triggered by antigen exposure, allergic conjunctivitis occurs. Allergen exposure is followed by conjunctival mast cell degranulation and histamine released as a result of the formation of complementary IgE cross-links on the conjunctiva. Due to the release of histamine, symptoms such as itching can be observed. Bepotastine works to relieve itchy eyes by three primary mechanisms of action. It is a non-sedating, selective antagonist of the histamine 1 (H1) receptor, a mast cell stabilizer, and it suppresses the migration of eosinophils into inflamed tissues to prevent tissue damage and worsening of allergic inflammation of the conjunctiva. | |
CAS-Nummer |
190786-44-8 |
Molekularformel |
C21H25ClN2O3 |
Molekulargewicht |
388.9 g/mol |
IUPAC-Name |
4-[4-[(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26) |
InChI-Schlüssel |
YWGDOWXRIALTES-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Isomerische SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O |
Aussehen |
Solid powder |
190786-44-8 | |
Physikalische Beschreibung |
Solid |
Reinheit |
> 98% |
Löslichkeit |
5.03e-02 g/L |
Synonyme |
bepotastine besilate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bepotastine Besilate?
A1: Bepotastine Besilate primarily acts as a selective histamine H1 receptor antagonist. This means it binds to the H1 receptor, preventing histamine from binding and triggering allergic reactions. [, , ]
Q2: Does Bepotastine Besilate have any additional anti-allergic effects beyond H1 receptor antagonism?
A2: Yes, Bepotastine Besilate exhibits what is termed "dual-action" or "multiple-acting" properties. In addition to its H1 receptor antagonism, research suggests it can stabilize mast cells, thereby inhibiting histamine release. [, ] Studies also suggest it might inhibit eosinophil migration, interleukin-5 (IL-5) production, and the activity of leukotrienes like LTB4. []
Q3: How does mast cell stabilization contribute to Bepotastine Besilate's anti-allergic effects?
A3: Mast cells are key players in allergic reactions. When activated, they release histamine and other inflammatory mediators. By stabilizing mast cells, Bepotastine Besilate can potentially dampen the overall allergic response. [, ]
Q4: What downstream effects are observed following Bepotastine Besilate's interaction with its target?
A4: Research suggests that beyond its direct effects on histamine receptors and mast cells, Bepotastine Besilate might influence other pathways involved in allergic inflammation. This includes potential inhibition of eosinophil infiltration, IL-5 production, and the activity of LTB4 and LTD4. [] These actions contribute to its overall efficacy in alleviating allergic symptoms.
Q5: What is the molecular formula and weight of Bepotastine Besilate?
A5: The molecular formula for Bepotastine Besilate is C28H35ClN2O5S. Its molecular weight is 563.1 g/mol. []
Q6: Are there any spectroscopic techniques used to characterize Bepotastine Besilate?
A6: Yes, researchers utilize various spectroscopic techniques for the characterization of Bepotastine Besilate. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy, is commonly employed for both qualitative and quantitative analysis of the drug, especially in pharmaceutical formulations. [, , ] Additionally, nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques play crucial roles in identifying and characterizing Bepotastine Besilate and its potential impurities during the drug development process. [] These methods provide valuable structural information about the drug substance.
Q7: How stable is Bepotastine Besilate under different storage conditions?
A7: Bepotastine Besilate exhibits good stability profiles under various storage conditions. Studies have demonstrated its stability in both bulk drug form and pharmaceutical preparations, especially when formulated with appropriate excipients. [, ] Research has focused on developing and validating stability-indicating analytical methods to assess its stability under different stress conditions like hydrolysis, oxidation, temperature, and light exposure. [, ]
Q8: Are there any specific material compatibility considerations for the formulation of Bepotastine Besilate?
A8: Yes, material compatibility is crucial for ensuring the stability and efficacy of Bepotastine Besilate formulations. Studies have investigated various excipients and packaging materials to determine their compatibility with the drug substance. [, ] Researchers found that certain excipients, like mannitol, povidone, and magnesium stearate, are compatible and can enhance the stability of Bepotastine Besilate tablets. [] Similarly, appropriate packaging materials like LDPE containers help maintain the stability of ophthalmic solutions. []
Q9: What are the common formulations of Bepotastine Besilate?
A9: Bepotastine Besilate is commonly formulated as ophthalmic solutions for topical ocular administration and tablets for oral administration. [, , , ] Researchers are also exploring other delivery systems, such as nasal sprays, to target specific areas affected by allergic reactions. [, ]
Q10: What strategies are employed to enhance the stability, solubility, or bioavailability of Bepotastine Besilate?
A10: Several formulation strategies have been explored to optimize the delivery and performance of Bepotastine Besilate:
- Salt formation: Utilizing different salt forms, like Bepotastine Salicylate, can improve solubility and potentially enhance bioavailability compared to the Besilate salt. []
- Particle size reduction: Micropellets containing Bepotastine Besilate have been investigated for controlled drug release in oral formulations, potentially improving bioavailability and reducing dosing frequency. []
- Solubilizing agents: The inclusion of solubilizing agents like propylene glycol and polyethylene glycols in nasal spray formulations enhances the solubility of Bepotastine Besilate and helps prevent crystallization during storage. [, ]
- Excipient selection: Careful selection of excipients, such as mannitol and povidone, can improve the stability and dissolution properties of Bepotastine Besilate tablets. []
Q11: How is Bepotastine Besilate absorbed and distributed in the body?
A11: Bepotastine Besilate is rapidly absorbed following oral administration, with peak plasma concentrations reached within approximately 1.5 hours. [] Studies in rats suggest limited distribution of the drug to the brain, contributing to its non-sedating profile. [] Further research is necessary to determine its tissue distribution patterns in humans.
Q12: How do the pharmacokinetic properties of Bepotastine Besilate relate to its recommended dosing regimen?
A13: The relatively short half-life of Bepotastine Besilate necessitates twice-daily dosing to maintain therapeutic drug levels for both oral and ophthalmic formulations. [, , ] Controlled-release formulations, like the investigated micropellets, aim to prolong drug release and potentially allow for once-daily dosing, which could improve patient compliance. []
Q13: What preclinical models are used to evaluate the efficacy of Bepotastine Besilate?
A14: Researchers employ various in vivo models to assess the efficacy of Bepotastine Besilate. These include:* Guinea pig models: Bepotastine Besilate demonstrated dose-dependent inhibition of histamine-induced vascular permeability and homologous passive cutaneous anaphylaxis in guinea pig studies. These models are relevant for assessing the compound's anti-allergic effects. []* Mouse models: In mouse models of itching, oral Bepotastine Besilate effectively reduced both the frequency and duration of scratching behavior, supporting its antipruritic properties. [] * Rat models: Bepotastine Besilate has been studied in rat models for its inhibitory effects on substance P-induced events. Substance P, like histamine, plays a role in itching. Bepotastine Besilate inhibited substance P-induced degranulation of rat basophilic leukemia cells (RBL-2H3) and nitric oxide (NO) synthesis in human dermal microvascular endothelial cells (HMVECs), further highlighting its potential in managing pruritus. []
Q14: What are the key clinical trial findings regarding Bepotastine Besilate's efficacy in allergic conjunctivitis?
A15: Numerous clinical trials have investigated Bepotastine Besilate's efficacy in managing allergic conjunctivitis, consistently demonstrating its effectiveness: * Ocular Itching: Bepotastine Besilate 1.5% ophthalmic solution consistently and significantly reduces ocular itching associated with allergic conjunctivitis compared to placebo. Clinical trials using the conjunctival allergen challenge (CAC) model showcased a rapid onset of action, with significant itch reduction observed as early as 3 minutes post-challenge and lasting for at least 8 hours. [, , ]* Other Ocular Symptoms: Besides itching, clinical trials show Bepotastine Besilate 1.5% effectively reduces other ocular symptoms of allergic conjunctivitis, including tearing, chemosis, and eyelid swelling. [, ]* Natural Allergen Exposure: In a natural exposure trial, Bepotastine Besilate 1.5% significantly decreased both instantaneous and reflective ocular itching scores over a two-week period compared to placebo, reinforcing its effectiveness in real-world settings. []
Q15: Has Bepotastine Besilate been studied for the treatment of conditions other than allergic conjunctivitis?
A16: Yes, Bepotastine Besilate has shown promise in managing other allergic conditions.
Allergic Rhinitis: Bepotastine Besilate effectively manages allergic rhinitis symptoms like sneezing, nasal congestion, rhinorrhea, and nasal pruritus. Interestingly, even topical ocular administration showed some benefit in reducing nasal symptoms in patients with both allergic conjunctivitis and rhinitis. [, , , ]* Chronic Urticaria:* Studies on Bepotastine Besilate for chronic spontaneous urticaria have shown significant reductions in urticaria activity scores and improvement in quality-of-life measures compared to placebo. [, , ]
Q16: What is the general safety profile of Bepotastine Besilate based on clinical trials?
A17: Clinical trials consistently highlight the favorable safety profile of Bepotastine Besilate. * Ophthalmic Solution: Bepotastine Besilate 1.5% ophthalmic solution is well-tolerated. Adverse events, when reported, are typically mild, transient, and comparable to placebo. [, , ]* Oral Formulation: Similarly, the oral formulation of Bepotastine Besilate demonstrates a good safety profile. Adverse events are generally mild and infrequent. [, , , ]
Q17: Have there been any notable toxicological findings in preclinical studies of Bepotastine Besilate?
A18: Preclinical toxicological studies in animals have shown Bepotastine Besilate to be safe, with no significant adverse effects observed on major organ systems, including respiratory, circulatory, central nervous, digestive, or urinary systems. [] This supports the compound's favorable safety profile.
Q18: What analytical methods are employed for the quantification of Bepotastine Besilate in various matrices?
A19: High-performance liquid chromatography (HPLC) is the predominant technique for Bepotastine Besilate quantification in both pharmaceutical formulations and biological samples. * RP-HPLC: Reverse-phase HPLC (RP-HPLC), often paired with UV detection, is widely utilized due to its sensitivity and selectivity for analyzing Bepotastine Besilate in various matrices, including ophthalmic solutions and tablets. [, , , , ] * UHPLC: Ultra-high performance liquid chromatography (UHPLC) offers improved sensitivity and faster analysis times compared to conventional HPLC methods. []
Q19: What are the critical aspects of analytical method validation for Bepotastine Besilate?
A20: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Bepotastine Besilate quantification. Key validation parameters include:* Specificity: The ability to differentiate Bepotastine Besilate from other components in the sample matrix, including potential impurities and degradation products. [, ]* Linearity: Establishing a linear relationship between the Bepotastine Besilate concentration and the analytical signal over a defined range. []* Accuracy: Determining the closeness of the measured Bepotastine Besilate concentration to the true value. []* Precision: Evaluating the agreement among replicate measurements of Bepotastine Besilate concentration. [] * Robustness: Assessing the method's sensitivity to minor variations in experimental conditions. []
Q20: Are there any known drug interactions associated with Bepotastine Besilate?
A20: Currently, there is limited information available in the provided research on specific drug-drug interactions with Bepotastine Besilate.
Q21: Is there evidence of Bepotastine Besilate inducing or inhibiting drug-metabolizing enzymes?
A23: Although the exact metabolic pathways of Bepotastine Besilate aren't fully elucidated, studies suggest it might undergo some metabolism, potentially involving cytochrome P450 enzymes. [] Further research is needed to determine if it induces or inhibits these enzymes, which could lead to drug interactions.
Q22: Has any research been conducted on the immunogenicity of Bepotastine Besilate?
A22: The provided research does not specifically address the immunogenicity of Bepotastine Besilate.
Q23: What are the environmental impacts associated with the production and disposal of Bepotastine Besilate?
A23: The provided research doesn't delve into the environmental impact of Bepotastine Besilate.
Q24: Are there any cost-effective alternatives or substitutes for Bepotastine Besilate?
A27: The research touches on comparisons with other second-generation antihistamines, such as olopatadine, in terms of efficacy and patient preference for specific conditions like allergic conjunctivitis. [, ] Cost-effectiveness analyses, considering factors like drug prices and treatment outcomes, would be needed for a comprehensive comparison.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.